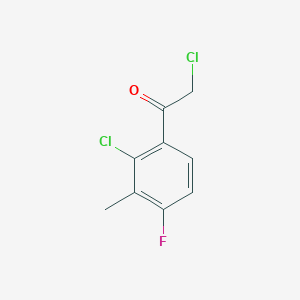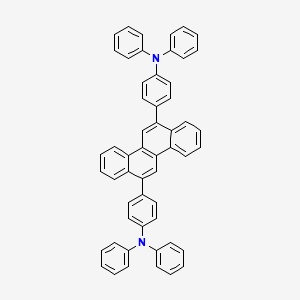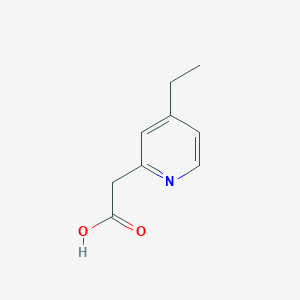
1,2-O-Isopropylidene-D-ribofuranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-O-Isopropylidene-D-ribofuranose is a derivative of D-ribose, a naturally occurring sugar. This compound is characterized by the presence of an isopropylidene group protecting the 1,2-hydroxyl groups of the ribofuranose ring. It is commonly used in organic synthesis as a building block for more complex molecules, particularly in the synthesis of nucleosides and nucleotides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-O-Isopropylidene-D-ribofuranose can be synthesized from D-ribose through a series of protection and deprotection steps. One common method involves the protection of the hydroxyl groups of D-ribose using acetone in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction typically proceeds under reflux conditions, and the product is isolated by crystallization or distillation .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of protective groups and selective deprotection steps ensures the efficient production of the desired compound with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-O-Isopropylidene-D-ribofuranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The isopropylidene group can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like tosyl chloride (TsCl) or triflic anhydride (Tf₂O) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
1,2-O-Isopropylidene-D-ribofuranose has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,2-O-Isopropylidene-D-ribofuranose involves its role as a protective group in organic synthesis. The isopropylidene group stabilizes the ribofuranose ring, preventing unwanted side reactions and allowing for selective functionalization of other parts of the molecule. This stabilization is crucial for the efficient synthesis of nucleosides and nucleotides, which are key components of genetic material .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-O-Isopropylidene-α-D-ribofuranose: Similar in structure but differs in the stereochemistry at the anomeric carbon.
1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose: Another derivative of D-ribose with different protective groups.
Uniqueness
1,2-O-Isopropylidene-D-ribofuranose is unique due to its specific protective group, which provides stability and selectivity in synthetic reactions. This makes it particularly valuable in the synthesis of nucleosides and nucleotides, where precise control over the functionalization of the ribose ring is essential .
Eigenschaften
Molekularformel |
C8H14O5 |
|---|---|
Molekulargewicht |
190.19 g/mol |
IUPAC-Name |
(5R,6R,6aR)-5-(hydroxymethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol |
InChI |
InChI=1S/C8H14O5/c1-8(2)12-6-5(10)4(3-9)11-7(6)13-8/h4-7,9-10H,3H2,1-2H3/t4-,5-,6-,7?/m1/s1 |
InChI-Schlüssel |
JAUQZVBVVJJRKM-RKEPMNIXSA-N |
Isomerische SMILES |
CC1(O[C@@H]2[C@@H]([C@H](OC2O1)CO)O)C |
Kanonische SMILES |
CC1(OC2C(C(OC2O1)CO)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


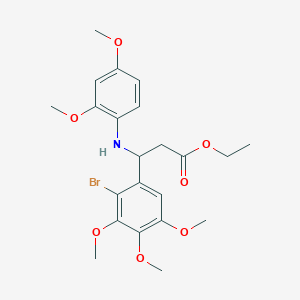
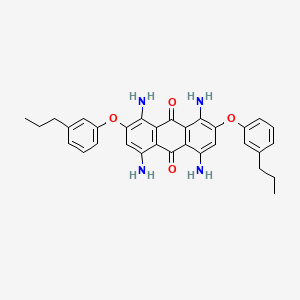
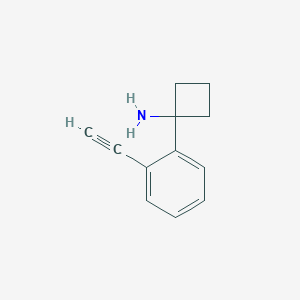
![8-Methylpyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B15248756.png)


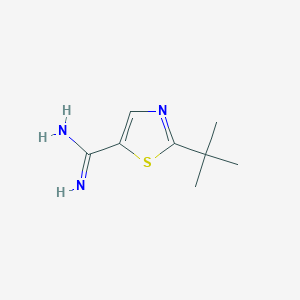
![1-[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethanone](/img/structure/B15248800.png)

